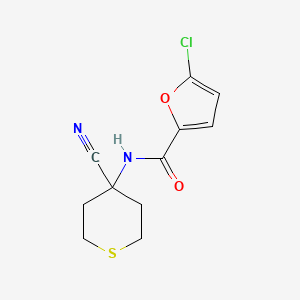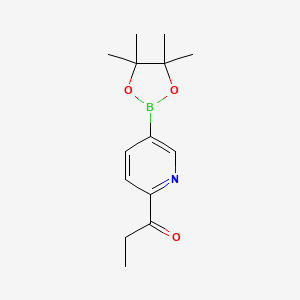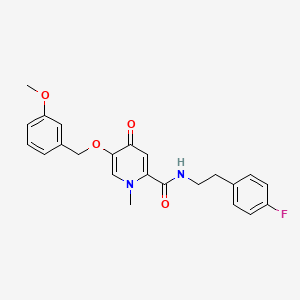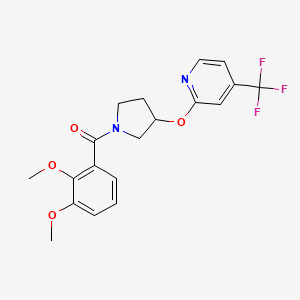
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is an organic compound with the molecular formula C11H12ClN2O3 This compound is characterized by the presence of a chloro group, a cyanomethyl group, an ethoxy group, and a methoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-ethoxy-5-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to form the chloro derivative.
Amidation: The chloro derivative is then reacted with cyanomethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide involves its interaction with specific molecular targets. The chloro and cyanomethyl groups can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
- 3-chloro-N-(cyanomethyl)-4-methoxybenzamide
- 3-chloro-N-(cyanomethyl)-4-ethoxybenzamide
- 3-chloro-N-(cyanomethyl)-4-methoxy-5-ethoxybenzamide
Uniqueness
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-11-9(13)6-8(7-10(11)17-2)12(16)15-5-4-14/h6-7H,3,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMMEAGIDRLGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
![3-fluoro-N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2872555.png)
![4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2872556.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide](/img/structure/B2872563.png)
![6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![1-(3-chlorophenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2872566.png)
![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2872569.png)


